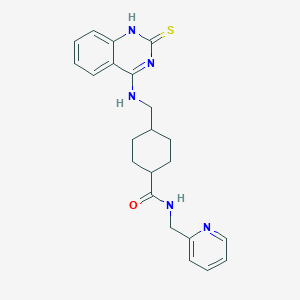

![molecular formula C16H13ClN2OS B2609433 N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide CAS No. 320369-13-9](/img/structure/B2609433.png)

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

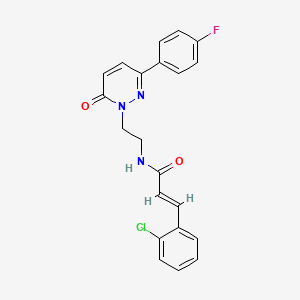

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide is a useful research compound. Its molecular formula is C16H13ClN2OS and its molecular weight is 316.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Benzodiazepine Receptor Agonists

Research on 4-thiazolidinone derivatives, which share structural similarities with the compound of interest, has demonstrated significant potential in the design of new anticonvulsant agents. These compounds are designed to target benzodiazepine receptors, which are crucial for mediating sedative, hypnotic, and anticonvulsant effects. One study outlined the synthesis and pharmacological evaluation of novel derivatives, highlighting their considerable anticonvulsant activity and potential for further exploration as therapeutic agents (Faizi et al., 2017).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of 4-thiazolidinones containing benzothiazole moieties for their anticancer properties. These investigations reveal that certain derivatives exhibit significant anticancer activity across various cancer cell lines, including leukemia, melanoma, and breast cancer. Such findings underscore the potential of benzothiazole derivatives in developing new anticancer drugs, paving the way for further research into their mechanisms of action and therapeutic efficacy (Havrylyuk et al., 2010).

Antimicrobial Properties

Research on fluorobenzamides and thiazole derivatives has demonstrated promising antimicrobial activities against a range of bacterial and fungal pathogens. Compounds synthesized through the condensation of specific benzamide and thiazole derivatives were evaluated for their efficacy against Gram-positive and Gram-negative bacteria, as well as fungi, showing significant antimicrobial potential. This highlights the importance of structural modifications in enhancing antimicrobial activity and suggests a promising avenue for the development of new antimicrobial agents (Desai et al., 2013).

Photovoltaic and Electrochemical Applications

Studies on benzothiazolinone acetamide analogs have explored their photochemical and thermochemical properties, suggesting potential applications in dye-sensitized solar cells (DSSCs) and as photosensitizers. These compounds exhibit good light harvesting efficiency and free energy of electron injection, indicating their utility in photovoltaic applications. Furthermore, their non-linear optical activity suggests potential use in developing optical materials and devices (Mary et al., 2020).

Wirkmechanismus

Target of Action

The primary target of the compound (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is the bacterial protein FtsZ . FtsZ is a protein that plays a crucial role in bacterial cell division .

Mode of Action

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide interacts with its target, FtsZ, by disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division, leading to bacterial cell death .

Biochemical Pathways

The compound (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide affects the pathway related to bacterial cell division. By inhibiting the function of FtsZ, it disrupts the normal cell division process, leading to the death of the bacterial cells .

Result of Action

The result of the action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is the death of bacterial cells . By inhibiting the function of FtsZ, a crucial protein in bacterial cell division, the compound prevents the bacteria from dividing and growing, leading to their death .

Action Environment

The action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide can be influenced by various environmental factors For instance, the presence of other substances or conditions in the environment could potentially affect the compound’s stability, efficacy, and action

Eigenschaften

IUPAC Name |

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-10-3-5-11(6-4-10)15(20)18-16-19(2)13-8-7-12(17)9-14(13)21-16/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTNGCYOERDLKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2609351.png)

![4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2609355.png)

![N-(2-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2609358.png)

![1-(2,5-difluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B2609368.png)

![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2609371.png)